5-Bromo-4-cyclopropoxynicotinic acid
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Overview
Description
5-Bromo-4-cyclopropoxynicotinic acid is a chemical compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the 5-position and a cyclopropoxy group at the 4-position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyclopropoxynicotinic acid typically involves the bromination of 4-cyclopropoxynicotinic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-cyclopropoxynicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
5-Bromonicotinic Acid: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxynicotinic Acid: Similar structure but lacks the bromine atom.
5-Bromo-2-chloronicotinic Acid: Contains both bromine and chlorine atoms.
Uniqueness: 5-Bromo-4-cyclopropoxynicotinic acid is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-7-4-11-3-6(9(12)13)8(7)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
YCILRAUGPUVECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C(=O)O)Br |
Origin of Product |
United States |
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